molecular formula C20H16F4N2O4S B2844506 (6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251691-88-9

(6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No.: B2844506
CAS No.: 1251691-88-9
M. Wt: 456.41
InChI Key: MGSODAHNAGTDBG-UHFFFAOYSA-N
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Description

The compound (6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a complex organic molecule that features a unique combination of functional groups, including a fluoro-substituted benzothiazine ring, a trifluoromethyl phenyl group, and a morpholino methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone typically involves multi-step organic synthesis One common route starts with the preparation of the benzothiazine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

The morpholino methanone group is usually introduced in the final steps of the synthesis. This can be done through a nucleophilic substitution reaction where a morpholine derivative reacts with a suitable electrophilic intermediate, such as an acyl chloride or an ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the morpholino methanone moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry.

Biology and Medicine

In the field of biology and medicine, (6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the fluoro and trifluoromethyl groups can enhance binding affinity to certain proteins, while the morpholino methanone moiety may facilitate interactions with enzymes. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (6-fluoro-1,1-dioxido-4-(4-methylphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone): Similar structure but with a methyl group instead of a trifluoromethyl group.

    (6-chloro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone): Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

The presence of both fluoro and trifluoromethyl groups in (6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone imparts unique electronic properties that can enhance its reactivity and binding affinity in various applications. This makes it distinct from similar compounds that lack these features.

Properties

IUPAC Name

[6-fluoro-1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F4N2O4S/c21-14-3-6-17-16(11-14)26(15-4-1-13(2-5-15)20(22,23)24)12-18(31(17,28)29)19(27)25-7-9-30-10-8-25/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSODAHNAGTDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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